molecular formula C18H17NO4 B2505977 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-7-methyl-2,3-dihydro-1H-indol-2-one CAS No. 1355869-18-9

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-7-methyl-2,3-dihydro-1H-indol-2-one

Cat. No. B2505977
CAS RN: 1355869-18-9
M. Wt: 311.337
InChI Key: GSPOCILHMWSCOX-UHFFFAOYSA-N
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Description

The compound of interest, 3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-7-methyl-2,3-dihydro-1H-indol-2-one, is a complex molecule that appears to be related to the broader family of indole derivatives. Indole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The compound likely shares some of the characteristic features of indoles, such as the presence of a heterocyclic structure that includes a benzene ring fused to a pyrrole ring .

Synthesis Analysis

The synthesis of related indole derivatives has been reported in several studies. For instance, a practical synthesis of 3-indolyl α,β-unsaturated carbonyl compounds has been achieved using acid-catalyzed reactions with substrates like methyl 3-methoxyacrylate . Another study describes the synthesis of 1-hydroxy-9,9a-dihydro-1H-imidazo[1,2-a]indol-2-(3H)-ones from indolium salts and hydroxylamine in the presence of a strong base . Additionally, novel 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones have been synthesized and characterized, which are structurally similar to the compound of interest . These methods could potentially be adapted or provide insights into the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of indole derivatives has been extensively studied using spectroscopic methods and single-crystal X-ray analyses . The indole core is a common motif in these compounds, and the substitution at various positions on the indole ring can significantly affect the molecular properties and supramolecular assembly patterns . The specific structure of the compound would likely exhibit hydrogen bonding and π-π interactions, which are common in indole derivatives and contribute to their stability and reactivity.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, the reaction of indole derivatives with protic acids can lead to ring opening . The dehydration of hydroxyindolinones to yield oxoethylidene derivatives has also been reported . These reactions demonstrate the reactivity of the indole nucleus and its derivatives, suggesting that the compound of interest may also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect the acidity, basicity, and overall reactivity of these compounds . The solubility, melting point, and stability of indole derivatives can vary widely depending on the substitution pattern on the indole core and the nature of the substituents . The compound of interest, with its specific substituents, would be expected to have unique properties that could be elucidated through experimental studies such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex heterocyclic compounds often involves the manipulation of functional groups to create molecules with specific chemical properties. For instance, the research on the synthesis and reactions of 1-hydroxy-9,9a-dihydro-1H-imidazo[1,2-a]indol-2-(3H)-ones highlights the regioselective synthesis of azaheterocyclic hydroxamic acids from indolium salts, showcasing the versatility of indole derivatives in synthetic chemistry (Martynaitis et al., 2011).

Another study on the synthesis and in vitro antioxidant activity of new 3-substituted-2-oxindole derivatives demonstrates the potential biological applications of these compounds. The research found that some isatin derivatives exhibit substantial antioxidant activity at low concentrations, suggesting potential therapeutic applications (Gupta et al., 2012).

Biological Applications

The investigation into the antimicrobial properties of indole derivatives, as in the study of new 1-Phenyl, 3-Ethoxycarbonyl, 5-Hydroxy Indole Derivatives as potential antimicrobial agents, indicates the relevance of these compounds in developing new therapeutic agents. These studies contribute to the understanding of the structural requirements for antimicrobial activity and offer a foundation for the development of novel drugs (Kalshetty et al., 2012).

Chemical Transformations and Reactivity

Research on the chemical transformations of related compounds, such as the study on cyclization studies with N-Mannich bases of 2-substituted indoles, provides insights into the reactivity and potential synthetic applications of these molecules. These studies are crucial for the development of synthetic methodologies that can be applied to the synthesis of complex organic compounds (Burger & Bringhen, 1989).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that these properties could significantly impact the compound’s bioavailability .

Result of Action

Given the wide range of biological activities associated with indole derivatives , the effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, blocked HIV infection, reduced oxidative stress, inhibited microbial growth, treated tuberculosis, controlled diabetes, cured malaria, and inhibited cholinesterase activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. Additionally, the compound’s efficacy can be influenced by the specific biological context within which it is acting, including the presence of other molecules and the state of the target cells or organisms .

properties

IUPAC Name

3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-7-methyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11-6-5-8-13-16(11)19-17(21)18(13,22)10-14(20)12-7-3-4-9-15(12)23-2/h3-9,22H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPOCILHMWSCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(CC(=O)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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